3-(p-Nitrophenoxy)acrolein
Description
Contextualization of Nitrophenoxy and Acrolein Motifs in Synthetic Chemistry
The scientific interest in 3-(p-Nitrophenoxy)acrolein is best understood by first examining its constituent chemical motifs: the acrolein core and the p-nitrophenoxy group.
The acrolein moiety is the simplest α,β-unsaturated aldehyde and serves as a foundational building block in organic synthesis. wikipedia.orgnih.gov Its structure features a carbon-carbon double bond conjugated with an aldehyde group, which results in two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows acrolein and its derivatives to participate in a wide array of chemical transformations, including polymerization, conjugate additions (like the Michael addition), and cycloaddition reactions. wikipedia.org Due to their high reactivity, acrolein-containing polymers are valuable in materials science for post-polymerization modifications. rsc.org However, the high toxicity and volatility of acrolein itself present significant handling challenges in laboratory and industrial settings. rsc.orgresearchgate.net
The nitrophenyl group, and specifically the para-nitro configuration, is a common functionality in medicinal chemistry and mechanistic studies. nih.govacs.orgnih.gov The nitro group is strongly electron-withdrawing, which can significantly influence the electronic properties of the molecule to which it is attached. acs.org When part of a phenoxy group, the p-nitrophenoxy moiety functions as an excellent leaving group in nucleophilic substitution reactions. acs.orgaacrjournals.orgresearchgate.net This property is frequently exploited to probe reaction mechanisms. The presence of a nitro group is a feature of numerous biologically active compounds and pharmaceuticals, where it can either be essential for the mechanism of action or serve to modulate the molecule's activity. nih.govacs.orgwikipedia.org
Historical Perspective of Analogous α,β-Unsaturated Aldehydes in Organic Synthesis
α,β-Unsaturated aldehydes, often referred to as enals, are a class of organic compounds with a long and significant history in synthetic chemistry. wikipedia.org Their value as versatile intermediates was recognized early on, with foundational reactions like the aldol (B89426) condensation and the Perkin reaction providing reliable methods for their preparation. wikipedia.org These compounds are characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, making them susceptible to attack by nucleophiles at both the carbonyl carbon and the β-carbon. wikipedia.org
This vinylogous reactivity allows them to act as key precursors in the synthesis of more complex molecules. wikipedia.org Over the decades, a vast number of methods have been developed for their synthesis, including the oxidation of allylic alcohols, carbonylation reactions, and various olefination strategies like the Wittig reaction. rsc.orgorganic-chemistry.org The development of chiral α,β-unsaturated aldehydes, such as Perlin's aldehyde, derived from carbohydrates, has further expanded their utility, providing access to enantiomerically pure natural products and other biologically significant compounds. benthamdirect.com The rich chemistry of α,β-unsaturated aldehydes has established them as indispensable tools for constructing molecular frameworks in fine organic synthesis, materials science, and medicinal chemistry. nih.gov
Rationale for Dedicated Academic Investigation into this compound
The specific academic focus on this compound stems from its utility as a chemical probe to investigate the mechanisms of genotoxicity and mutagenicity of other bifunctional electrophiles. acs.org Compounds like malondialdehyde, a product of lipid peroxidation in mammals, are known to be mutagenic, but their high reactivity and instability can complicate direct study. aacrjournals.orgresearchgate.net
This compound serves as a stable precursor and structural analog. Its key feature is the p-nitrophenoxy group, which acts as a good leaving group. aacrjournals.orgresearchgate.net This allows the compound to mimic the reactivity of other β-substituted acroleins. Research has shown that nucleophilic attack at the β-carbon of this compound, followed by the elimination of the p-nitrophenoxide, is a critical step in its reaction with biological nucleophiles like DNA bases. aacrjournals.orgresearchgate.net
For instance, studies on its reaction with deoxyguanosine at neutral pH demonstrated that it forms specific cyclic DNA adducts through a mechanism of 1,2-addition followed by cyclization. acs.org This confirmed the chemical steps involved in DNA damage by this class of compounds. acs.org Furthermore, its mutagenicity has been quantified and compared with a series of other β-substituted acroleins in Salmonella typhimurium. These studies highlight the importance of having a good leaving group at the β-position for mutagenic activity. aacrjournals.orgresearchgate.netnih.gov The data clearly indicate that this compound is a potent mutagen, significantly more so than analogs with poorer leaving groups like alkoxy substituents, but comparable to other analogs with good leaving groups like β-chloroacrolein. aacrjournals.orgresearchgate.netnih.gov
| Compound | Mutagenic Activity (revertants/μmol) |
|---|---|
| β-Isobutoxyacrolein | 40 |
| β-Ethoxyacrolein | 110 |
| β-Methoxyacrolein | 220 |
| β-Benzoyloxyacrolein | 320 |
| This compound | 620 |
| Di-γ-oxopropenyl ether | 870 |
| β-Chloroacrolein | 890 |
| Propynal | 1370 |
Data sourced from Cancer Research (1984). aacrjournals.orgresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
86030-90-2 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(Z)-3-(4-nitrophenoxy)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h1-7H/b7-1- |
InChI Key |
WKWGELXRYFZNDN-XFSBKJJWSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC=CC=O |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O/C=C\C=O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC=CC=O |
Synonyms |
3-(4-nitrophenoxy)-2-propenal 3-(4-nitrophenoxy)acrolein 3-(p-nitrophenoxy)acrolein |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 P Nitrophenoxy Acrolein
Strategies for Carbon-Oxygen Bond Formation: Phenoxide Acrolein Coupling Approaches
The direct formation of the aryl ether linkage between the p-nitrophenol and acrolein fragments is a primary strategy. This can be accomplished through classical nucleophilic substitution or modern cross-coupling techniques.
Nucleophilic aromatic substitution (SNAr) is a viable pathway for constructing the ether bond, leveraging the electron-withdrawing nature of the nitro group, which activates the aromatic ring toward nucleophilic attack. researchgate.netresearchgate.netnih.gov This can be envisioned in two ways:
Attack by p-Nitrophenoxide: The most straightforward approach involves the reaction of a p-nitrophenoxide salt (generated from p-nitrophenol and a base) with an acrolein derivative bearing a leaving group at the 3-position, such as 3-chloroacrolein (B1609247) or 3-bromoacrolein. The phenoxide acts as the nucleophile, displacing the halide to form the desired ether.
Use of Epoxide Precursors: A highly effective and documented route involves the reaction of p-nitrophenol with epichlorohydrin (B41342). royalsocietypublishing.org This SNAr-type reaction, typically conducted in the presence of a base, does not yield the acrolein directly but rather forms the key intermediate, 1-(4-nitrophenoxy)-2,3-epoxypropane. This epoxide can then be converted to 3-(p-nitrophenoxy)acrolein through subsequent steps, such as isomerization to the allylic alcohol followed by oxidation. The initial coupling is robust and can be optimized for high yield. royalsocietypublishing.org
A related strategy involves the Michael addition of p-nitrophenol to acrolein. However, this typically yields 3-(p-nitrophenoxy)propanal, a saturated aldehyde, which would require a subsequent elimination step to introduce the double bond, a process that can be challenging to control.
Transition metal-catalyzed reactions, particularly copper-catalyzed Ullmann-type couplings, offer an alternative for forming the C-O bond. beilstein-journals.org This method is especially useful when the SNAr reaction is inefficient. The general approach involves the cross-coupling of p-nitrophenol with a vinyl halide, such as 3-bromoacrolein.
The reaction is typically mediated by a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in the presence of a base (e.g., potassium carbonate, cesium carbonate) and often requires a high-boiling polar solvent like DMF or DMSO. The use of ligands, such as phenanthroline or other N,N-donors, can significantly accelerate the reaction and improve yields by stabilizing the copper catalyst. While widely used for diaryl ether synthesis, its application to aryl vinyl ethers is also established.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters. For the synthesis of this compound and its key precursors, factors such as solvent, base, temperature, and reagent stoichiometry play crucial roles.
A notable example is the optimization of the synthesis of the epoxide intermediate, 1-(4-nitrophenoxy)-2,3-epoxypropane, from 4-nitrophenol (B140041) and epichlorohydrin. royalsocietypublishing.org Studies have shown that the choice of base and solvent system is critical for achieving high conversion and yield.
Table 1: Optimization of the Flow Synthesis of 1-(4-Nitrophenoxy)-2,3-epoxypropane Data derived from studies on the coupling of 4-nitrophenol and epichlorohydrin. royalsocietypublishing.org
| Entry | Base | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| 1 | K₂CO₃ | DMF | 100 | 10 | 99 |
| 2 | Cs₂CO₃ | DMF | 100 | 10 | 99 |
| 3 | NaOH | DMF | 100 | 10 | 99 |
| 4 | K₂CO₃ | Acetonitrile (B52724) | 100 | 10 | 66 |
| 5 | K₂CO₃ | DMF | 80 | 10 | 85 |
| 6 | K₂CO₃ | DMF | 120 | 10 | 99 |
The data indicates that while several bases are effective in DMF at 100°C, the reaction is sensitive to the solvent, with acetonitrile providing lower conversion. royalsocietypublishing.org Temperature also plays a role, with higher temperatures favoring complete conversion. royalsocietypublishing.org Further optimization focusing on reagent ratios revealed that using a significant excess of epichlorohydrin could drive the reaction to completion more efficiently, ultimately allowing for an isolated yield of 84% in a continuous flow setup. royalsocietypublishing.org
Similarly, for olefination and oxidation steps, careful selection of conditions is paramount. In Wittig reactions, the choice of solvent and the nature of the base used for ylide generation can influence the E/Z selectivity of the resulting alkene. For oxidation reactions, the choice of oxidant and control of temperature are key to preventing over-oxidation to the carboxylic acid or other side reactions. acs.org For instance, using MnO₂ often requires activation and a non-polar solvent like dichloromethane (B109758) or hexane (B92381) for optimal results.
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Synthetic Methodologies
Solvent Effects and Temperature Optimization
Ligand Design in Catalytic Methodologies
Green Chemistry Principles in Synthesis
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Reactivity and Reaction Mechanisms of 3 P Nitrophenoxy Acrolein
Electrophilic Character and Michael Acceptor Properties
The presence of both a carbonyl group and a carbon-carbon double bond in conjugation gives 3-(p-Nitrophenoxy)acrolein a pronounced electrophilic character. This is further intensified by the p-nitrophenoxy group at the β-position, which acts as a good leaving group and enhances the electrophilicity of the β-carbon. aacrjournals.orgresearchgate.netnih.gov This electronic arrangement makes the molecule highly susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System
Nucleophiles can attack this compound at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.
A study investigating the reaction of [3-²H]-3-(p-nitrophenoxy)acrolein with deoxyguanosine at neutral pH demonstrated a 1,2-addition mechanism. acs.org The exocyclic amino group of deoxyguanosine attacked the aldehyde carbon, leading to a cyclized adduct. acs.org Similarly, the reaction with p-nitroaniline resulted in the formation of 3-[(p-nitrophenyl)amino]acrolein, where the amino group added to the aldehyde carbon, followed by elimination of the p-nitrophenoxy group. acs.org
Conjugate Addition Reactions with Various Nucleophiles
The electron-deficient β-carbon of this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. wikipedia.org Research has shown that β-substituted acroleins with good leaving groups, such as the p-nitrophenoxy group, exhibit significantly increased activity towards nucleophilic attack at the β-carbon. aacrjournals.orgresearchgate.netnih.gov This suggests that the reaction often proceeds via a nucleophilic attack on the β-carbon, followed by the elimination of the substituent. aacrjournals.orgresearchgate.net
The general mechanism for a Michael addition involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of acrolein with lysine (B10760008) residues in proteins proceeds via a conjugate addition mechanism. nih.gov
Table 1: Reactivity of this compound with Nucleophiles
| Nucleophile | Reaction Type | Product | Reference |
|---|---|---|---|
| Deoxyguanosine (neutral pH) | 1,2-Addition & Cyclization | Pyrimido[1,2-a]purin-10(3H)-one adduct | acs.org |
| p-Nitroaniline | 1,2-Addition & Elimination | 3-[(p-Nitrophenyl)amino]acrolein | acs.org |
| General Nucleophiles (e.g., thiols, amines) | Conjugate Addition (Michael Reaction) | Michael Adduct | aacrjournals.orgresearchgate.netwikipedia.orgmasterorganicchemistry.com |
Pericyclic Reactions Involving this compound
The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably as a dienophile in Diels-Alder cycloadditions.
Diels-Alder Cycloadditions as a Dienophile
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.orgsigmaaldrich.com Acrolein and its derivatives are effective dienophiles due to the electron-withdrawing nature of the carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The presence of the additional electron-withdrawing p-nitrophenoxy group in this compound further enhances its dienophilic character, making it more reactive in normal-electron-demand Diels-Alder reactions. wikipedia.org In these reactions, the diene acts as the electron donor (HOMO) and the dienophile as the electron acceptor (LUMO). rsc.org
While specific examples of Diels-Alder reactions involving this compound are not extensively detailed in the provided search results, the reactivity of acrolein itself is well-established. rsc.orgresearchgate.net For example, acrolein reacts with dienes like 2,3-dimethylbutadiene in Diels-Alder reactions. mdpi.com The general principle dictates that electron-deficient alkenes, such as this compound, are excellent dienophiles for reactions with electron-rich dienes. wikipedia.org
[3+2] Cycloaddition Pathways
In addition to [4+2] cycloadditions, acrolein and its derivatives can participate in [3+2] cycloaddition reactions. nii.ac.jp These reactions involve a three-atom component (1,3-dipole) and a two-atom component (dipolarophile). Acrolein can act as the dipolarophile, reacting with 1,3-dipoles like azomethine imines. nii.ac.jp The regioselectivity and stereoselectivity of these reactions can often be controlled by catalysts. nii.ac.jp The frontier molecular orbital (FMO) theory is used to rationalize the outcomes of these reactions, which can be classified as normal-electron demand (HOMO of dipole, LUMO of dipolarophile) or inverse-electron demand. acs.orgnih.gov Given the electron-deficient nature of this compound, it would be expected to be a reactive dipolarophile in normal-electron demand [3+2] cycloadditions.
Redox Chemistry of the Acrolein and Nitrophenoxy Moieties
The this compound molecule possesses two distinct functional groups that are susceptible to oxidation-reduction reactions: the acrolein moiety and the nitrophenoxy moiety.
The acrolein moiety contains an aldehyde and a carbon-carbon double bond, both of which can undergo redox reactions. The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. The double bond can be reduced to a single bond. The high reactivity of the aldehyde group is a key feature of acrolein chemistry. rsc.org
The nitrophenoxy moiety contains a nitro group attached to a benzene (B151609) ring. The nitro group is a classic electron-withdrawing group that is readily reduced under various conditions. Common reduction products include the corresponding nitroso, hydroxylamino, and amino compounds. The reduction of a nitro group is a fundamental transformation in organic synthesis. libretexts.org For example, the reduction of nitrobenzene (B124822) can yield various products depending on the reaction conditions.
Table 2: Potential Redox Reactions of this compound Moieties
| Moiety | Transformation | Reagent Type | Potential Product |
|---|---|---|---|
| Acrolein (Aldehyde) | Oxidation | Oxidizing Agent | 3-(p-Nitrophenoxy)acrylic acid |
| Acrolein (Aldehyde) | Reduction | Reducing Agent | 3-(p-Nitrophenoxy)prop-2-en-1-ol |
| Acrolein (Alkene) | Reduction | Reducing Agent | 3-(p-Nitrophenoxy)propanal |
| Nitrophenoxy (Nitro group) | Reduction | Reducing Agent | 3-(p-Aminophenoxy)acrolein |
Selective Reduction of the Aldehyde Functionality
The selective reduction of the aldehyde in this compound to the corresponding alcohol, 3-(p-Nitrophenoxy)allyl alcohol, requires mild and chemoselective reagents to avoid reaction with the carbon-carbon double bond and the nitro group. Standard reducing agents often lack the required selectivity.
Transfer hydrogenation presents a viable method for such selective reductions. liverpool.ac.uk For the related class of β-aryl-β-aryloxy acroleins, rhodium-catalyzed asymmetric hydrogenation has been successfully employed to reduce the aldehyde functionality to a primary alcohol in excellent yields. thieme-connect.com This process typically utilizes hydrogen gas in the presence of a chiral rhodium catalyst. thieme-connect.com Given the sensitivity of the nitro group to many catalytic hydrogenation conditions, careful selection of the catalyst and reaction parameters is crucial to prevent its reduction to an amino group.
Another approach involves the use of specialized hydride reagents designed for the chemoselective reduction of aldehydes in the presence of other reducible functional groups. tcichemicals.com Sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is one such reagent that selectively reduces aldehydes over ketones and other functionalities. tcichemicals.com
Table 1: Conditions for Rhodium-Catalyzed Asymmetric Hydrogenation of Representative β-Aryl-β-aryloxy Acroleins thieme-connect.com
| Substrate (β-Aryl-β-aryloxy acrolein) | Catalyst | Hydrogen Pressure (bar) | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| β-Phenyl-β-phenoxy acrolein | [Rh(L)(cod)]BF₄ | 30 | CH₂Cl₂−CF₃CH₂OH | -25 °C to r.t. | 98 |
| β-(4-Chlorophenyl)-β-phenoxy acrolein | [Rh(L)(cod)]BF₄ | 30 | CH₂Cl₂−CF₃CH₂OH | -25 °C to r.t. | 98 |
| β-(4-Methoxyphenyl)-β-phenoxy acrolein | [Rh(L)(cod)]BF₄ | 30 | CH₂Cl₂−CF₃CH₂OH | -25 °C to r.t. | 97 |
| β-(4-Bromophenyl)-β-phenoxy acrolein | [Rh(L)(cod)]BF₄ | 30 | CH₂Cl₂−CF₃CH₂OH | -25 °C to r.t. | 90 |
Role of the p-Nitrophenoxy Group in Modulating Reactivity
The p-nitrophenoxy group is not a passive substituent; it actively governs the reactivity of the acrolein system through a combination of electronic and steric effects.
Electronic Effects on the Acrolein System
The p-nitrophenoxy group exerts a strong electron-withdrawing effect on the acrolein backbone. This is a consequence of two factors: the inductive effect (-I) of the electronegative oxygen atom and, more significantly, the powerful inductive and resonance (-M) effects of the nitro group positioned para to the phenoxy oxygen. askiitians.com The nitro group withdraws electron density from the aromatic ring, which in turn pulls electron density from the ether oxygen.
This pronounced electron withdrawal has several key consequences for reactivity:
Enhanced Electrophilicity: The β-carbon of the acrolein system becomes highly electron-deficient and thus more susceptible to nucleophilic attack (Michael addition).
Good Leaving Group Ability: The electron-withdrawing nitro group stabilizes the resulting p-nitrophenoxide anion after it is eliminated. This makes the p-nitrophenoxy group a very good leaving group, facilitating substitution reactions at the β-position. acs.orgresearchgate.netnih.govcapes.gov.br Studies on the mutagenicity of various β-substituted acroleins have shown that compounds with good leaving groups, such as p-nitrophenoxy, exhibit significantly higher activity, which is attributed to the ease of nucleophilic attack at the β-carbon followed by elimination. researchgate.netnih.govcapes.gov.br
Table 2: Comparative Mutagenicity of β-Substituted Acroleins (Reflecting Reactivity towards Nucleophiles) nih.gov
Data from testing in Salmonella typhimurium hisD3052
| Compound | Leaving Group Ability | Mutagenic Activity (revertants/μmol) |
|---|---|---|
| β-Isobutoxyacrolein | Poor | 40 |
| β-Ethoxyacrolein | Moderate | 110 |
| β-Methoxyacrolein | Moderate | 220 |
| β-(p-Nitrophenoxy)acrolein | Good | 620 |
| β-Chloroacrolein | Good | 890 |
Steric Considerations in Reaction Pathways
While electronic effects are dominant, steric hindrance from the p-nitrophenoxy group can also play a role in modulating reactivity. The group is relatively bulky and can impede the approach of large nucleophiles or reagents to the acrolein core. cdnsciencepub.comrsc.org
This steric bulk can influence:
Reaction Rates: Reactions involving sterically demanding reagents may be slowed down compared to analogous reactions with smaller β-substituents. Evidence from related systems shows that steric hindrance can cause significant changes in reaction rates, sometimes by several orders of magnitude. rsc.org
Regioselectivity: In cases where multiple reaction sites are available, steric hindrance might favor attack at the less hindered position. For example, while the β-carbon is electronically activated, a very bulky nucleophile might preferentially attack the aldehyde carbon if the approach to the β-carbon is sterically blocked.
Stereoselectivity: In reactions that form new stereocenters, the p-nitrophenoxy group could direct the incoming reagent to a specific face of the molecule, influencing the stereochemical outcome of the reaction.
Studies on the mutagenicity of β-substituted acroleins have indicated that the steric bulk of the substituent at the β-position is a critical factor influencing biological activity, which is a proxy for chemical reactivity with biological nucleophiles. nih.gov Specifically, increasing the size of the alkoxy group in β-alkoxyacroleins leads to a decrease in mutagenicity, suggesting a steric impediment to the reaction. nih.gov
Computational and Theoretical Investigations of 3 P Nitrophenoxy Acrolein
Reaction Pathway Elucidation using Quantum Chemical Methods
Without published research on this specific molecule, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research using quantum chemical software would be necessary to generate the data needed to populate the requested article structure.
Transition State Characterization for Key Transformations
The characterization of transition states (TS) is fundamental to understanding the mechanism of any chemical reaction. For 3-(p-Nitrophenoxy)acrolein, a key transformation of interest is its participation in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. Computational modeling, particularly using Density Functional Theory (DFT), allows for the precise location of the transition state structures along the reaction coordinate.
In a typical Diels-Alder reaction, the concerted, yet often asynchronous, formation of two new sigma (σ) bonds is a key feature. For the reaction of this compound with a diene, DFT calculations at a level like B3LYP/6-311++G(2df, 2p) can elucidate the geometry of the transition state. academicdirect.org The asynchronicity of the bond formation can be quantified by comparing the lengths of the forming bonds in the transition state structure. For instance, in a reaction with 1,3-cyclohexadiene (B119728), the forming C-C bonds might exhibit different lengths in the TS, indicating that one bond is more fully formed than the other at the peak of the energy barrier. academicdirect.org
The presence of the electron-withdrawing p-nitrophenoxy group significantly influences the electronic properties and, consequently, the transition state geometry of the acrolein moiety. This group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene in a normal-electron-demand Diels-Alder reaction. academicdirect.org Non-covalent interactions (NCI) within the transition state structure, such as π-π stacking or hydrogen bonding, can also play a crucial role in stabilizing the TS and influencing the stereoselectivity (endo/exo) of the reaction. wustl.edu
A hypothetical transition state for a Diels-Alder reaction involving this compound would be characterized by an imaginary frequency in its vibrational spectrum, confirming it as a first-order saddle point on the potential energy surface. The key geometric parameters are the lengths of the partially formed C-C bonds.
Activation Energy Calculations and Reaction Kinetics Prediction
Once transition states are located, their energies can be computed to determine the activation energy (Ea) and other activation parameters like enthalpy (ΔH‡) and Gibbs free energy (ΔG‡) of the reaction. academicdirect.org These parameters are crucial for predicting the reaction rate constant (k) using the Arrhenius equation or Eyring-Polanyi equation.
Computational studies have shown that electron-withdrawing substituents, such as a nitro group, generally lower the activation energy for normal-electron-demand Diels-Alder reactions. academicdirect.orgrsc.org For example, a DFT study on the reaction of substituted ethenes with 1,3-cyclohexadiene showed that a nitro-substituted dienophile had a significantly lower activation energy (Ea = 92.22 kJ/mol) compared to an unsubstituted (Ea = 112.27 kJ/mol) or hydroxyl-substituted (Ea = 124.24 kJ/mol) dienophile. academicdirect.org This lowering of the energy barrier leads to a substantial increase in the reaction rate. academicdirect.org
The rate constant (k) can be predicted over a range of temperatures, providing a comprehensive kinetic profile of the reaction. The calculated Gibbs free energy of activation (ΔG‡) is particularly important as it directly relates to the reaction rate constant at a given temperature.
Table adapted from a study on substituted ethenes. academicdirect.org The values illustrate the expected trend for this compound due to its strong electron-withdrawing character.
Solvent Effects Modeling on Molecular and Reaction Properties
Solvent interactions can significantly alter the stability of reactants, transition states, and products, thereby influencing reaction rates and equilibria. rsc.orgweebly.com Computational chemistry offers several models to account for these effects. These models are generally categorized as implicit or explicit.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. weebly.comucsb.edu This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. For this compound, a polar molecule, increasing solvent polarity would be expected to stabilize the ground state. The effect on a transition state depends on its polarity relative to the reactants. For a Diels-Alder reaction, which is typically non-polar, solvent effects might be modest. wustl.edu However, for reactions involving charge separation in the transition state, polar solvents could dramatically lower the activation energy.
Explicit solvent models involve including a number of individual solvent molecules in the computational model. This method is more computationally intensive but allows for the investigation of specific short-range interactions, such as hydrogen bonding between the solvent and the solute. rsc.org For this compound, explicit modeling with protic solvents like water or methanol (B129727) could reveal specific hydrogen bonding interactions with the carbonyl oxygen or the nitro group, which could influence conformational preferences and reactivity.
The choice of solvent can thus be modeled to predict its impact on reaction kinetics and thermodynamics, guiding the selection of optimal reaction conditions.
This table presents hypothetical data illustrating how activation and reaction energies for a polar reaction involving this compound might be influenced by solvents of varying polarity, as calculated using a PCM model.
Advanced Spectroscopic Characterization and Structural Elucidation Studies of 3 P Nitrophenoxy Acrolein and Its Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-(p-Nitrophenoxy)acrolein. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and stereochemistry can be assembled.
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY is expected to show correlations between the aldehydic proton and the adjacent vinyl proton, as well as between the two vinyl protons of the acrolein moiety. It would also confirm the coupling between the aromatic protons on the p-nitrophenoxy group. molport.comchemguide.co.uk
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals for the vinyl and aromatic carbons can be definitively linked to their corresponding proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations anticipated for this compound would include the correlation from the aldehydic proton to the C-2 and C-3 carbons of the acrolein system, and correlations from the vinyl protons to the aromatic carbon attached to the ether oxygen.
Based on the analysis of similar structures, such as acrolein and p-nitrophenyl derivatives, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aldehyde CH | 9.5 - 9.7 | 190 - 195 | C2, C3 |
| Vinylic CH (α to C=O) | 6.3 - 6.5 | 125 - 130 | C1, C3 |
| Vinylic CH (β to C=O) | 7.0 - 7.3 | 150 - 155 | C1, C(aromatic)-O |
| Aromatic CH (ortho to O) | 7.0 - 7.2 | 115 - 120 | C(aromatic)-O, C(aromatic)-NO₂ |
| Aromatic CH (ortho to NO₂) | 8.1 - 8.3 | 125 - 130 | C(aromatic)-O, C(aromatic)-NO₂ |
| Quaternary C (C-O) | - | 160 - 165 | - |
| Quaternary C (C-NO₂) | - | 140 - 145 | - |
Note: Predicted values are based on analogous compounds and computational models. Actual experimental values may vary.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the through-space proximity of protons, which provides insights into the molecule's three-dimensional conformation. researchgate.net For this compound, these experiments would be particularly useful in establishing the preferred orientation of the p-nitrophenoxy group relative to the acrolein backbone. For instance, NOE/ROE correlations between the β-vinyl proton and the aromatic protons ortho to the ether linkage would suggest a specific rotational conformer is favored in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
The carbonyl (C=O) stretching frequency is one of the most prominent features in the IR spectrum of this compound. Due to conjugation with the carbon-carbon double bond and the aromatic ring, the C=O stretching vibration is expected to appear at a lower wavenumber (around 1680-1700 cm⁻¹) compared to a non-conjugated aldehyde. researchgate.net This shift is a direct consequence of the delocalization of π-electrons, which weakens the C=O bond.
The presence of the p-nitrophenoxy group gives rise to several characteristic vibrations. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong indicators of its presence, typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. cymitquimica.comscielo.org.za The C-O-C stretching of the ether linkage would also produce a characteristic band.
Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Aldehyde C-H | Stretching | 2720, 2820 | Weak |
| Vinylic C-H | Stretching | 3000 - 3100 | Medium |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| Carbonyl C=O | Stretching | 1680 - 1700 | Strong (IR), Medium (Raman) |
| Vinylic C=C | Stretching | 1600 - 1640 | Medium (IR), Strong (Raman) |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| Nitro NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |
| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |
| Ether C-O-C | Asymmetric Stretching | 1200 - 1280 | Strong |
Note: Predicted values are based on analogous compounds and general spectroscopic correlation tables.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₉H₇NO₄, with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. savemyexams.com
Upon ionization, the molecular ion ([M]⁺˙) of this compound is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:
Loss of the formyl radical (•CHO): This would result in a fragment ion at m/z [M-29]. libretexts.org
Cleavage of the ether bond: This could lead to the formation of a p-nitrophenoxy radical or cation and an acrolein radical cation.
Fragmentation of the nitro group: Loss of NO (m/z 30) or NO₂ (m/z 46) is a common fragmentation pathway for nitroaromatic compounds. miamioh.edu
Retro-Diels-Alder type reactions within the aromatic ring under certain conditions.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment |
| 193 | [M]⁺˙ (Molecular Ion) |
| 164 | [M - CHO]⁺ |
| 139 | [C₆H₄O₂N]⁺ (p-nitrophenoxy cation) |
| 123 | [M - NO₂]⁺ |
| 93 | [C₆H₅O]⁺ (phenoxy cation) |
| 55 | [C₃H₃O]⁺ (acrolein cation) |
Note: The relative intensities of these fragments will depend on the ionization technique and energy.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.
For this compound (C₉H₇NO₄), the theoretical exact mass of the molecular ion ([M]⁺) can be calculated by summing the precise masses of its constituent atoms. This calculated value provides a benchmark for comparison with the experimentally measured mass. The close agreement between the theoretical and observed mass, typically within a few parts per million (ppm), confirms the elemental formula.
Table 1: Theoretical and Simulated Experimental HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇NO₄ |
| Calculated Exact Mass | 193.0375 u |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion (Simulated) | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 194.0448 |
| Measured m/z (Simulated) | 194.0445 |
| Mass Error (Simulated) | -1.5 ppm |
This table presents theoretical data and a simulated experimental result for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of atoms within a molecule. longdom.org The fragmentation pattern is characteristic of the compound's structure and the functional groups present. libretexts.org
For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the collision cell, this ion is subjected to collision-induced dissociation (CID), leading to the formation of several key fragment ions. The fragmentation of nitroaromatic compounds often involves the nitro group, while aldehydes and ethers have their own characteristic cleavage pathways. libretexts.orgresearchgate.net
Predicted Fragmentation Pathways:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which would result in a significant fragment ion.
Cleavage of the Ether Bond: The C-O bond between the acrolein moiety and the nitrophenyl group can cleave, leading to ions corresponding to each part of the molecule.
Loss of CO (Decarbonylation): Aldehydes can lose a neutral carbon monoxide molecule.
Loss of Acrolein: The entire acrolein side chain could be lost as a neutral molecule.
Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |
| 194.0448 | 148.0393 | 46.0055 (NO₂) | [M+H-NO₂]⁺ |
| 194.0448 | 138.0315 | 56.0133 (C₃H₄O) | [p-Nitrophenol+H]⁺ |
| 194.0448 | 122.0366 | 72.0082 (C₃H₂O₂) | [C₆H₄NO]⁺ |
| 194.0448 | 57.0335 | 137.0113 (C₇H₄NO₃) | [C₃H₅O]⁺ (Acrolein cation) |
This table is based on theoretical fragmentation patterns of similar organic molecules.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While mass spectrometry provides invaluable information about the mass and connectivity of a molecule in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique is the gold standard for determining bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecular conformation.
For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. If a suitable single crystal can be grown, the analysis would yield a detailed crystallographic information file (CIF). This file contains all the atomic coordinates and unit cell parameters.
Expected Insights from X-ray Crystallography:
Confirmation of Stereochemistry: The planarity of the acrolein system and the stereochemistry around the double bond (likely the more stable E-isomer) would be confirmed.
Molecular Conformation: The dihedral angle between the plane of the phenyl ring and the acrolein moiety would be precisely determined.
Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal non-covalent interactions, such as hydrogen bonds (if any), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 14.2 Å, β = 98.5° |
| Volume | 853 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.50 g/cm³ |
| Key Intermolecular Interactions | π-π stacking of nitrophenyl rings |
This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.
The structural elucidation of intermediates in the synthesis of this compound would follow similar principles, utilizing these advanced spectroscopic techniques to confirm their identity and purity at each step of the synthetic pathway.
Synthetic Utility and Applications of 3 P Nitrophenoxy Acrolein As a Building Block
Role in the Construction of Heterocyclic Systems
The electrophilic nature of the β-carbon in 3-(p-nitrophenoxy)acrolein makes it an excellent substrate for nucleophilic attack, a property that has been extensively exploited in the synthesis of various heterocyclic frameworks.
Pyridine (B92270), Pyrimidine, and Furan Derivatives Synthesis
The construction of substituted pyridines, pyrimidines, and furans can be efficiently achieved using this compound as a key three-carbon component. The general strategy involves the reaction of this acrolein derivative with appropriate binucleophiles.
For the synthesis of pyridine derivatives , a common approach involves the condensation of this compound with enamines or compounds containing active methylene (B1212753) groups in the presence of an ammonia (B1221849) source. The reaction proceeds through a series of Michael addition, cyclization, and dehydration-aromatization steps to afford the corresponding substituted pyridines. The p-nitrophenoxy group often acts as a good leaving group, facilitating the final aromatization step.
Similarly, pyrimidine derivatives can be synthesized by reacting this compound with amidines, guanidines, or urea. In these reactions, the binucleophile attacks the acrolein system, leading to the formation of a dihydropyrimidine (B8664642) intermediate which can then be oxidized to the aromatic pyrimidine. For instance, the reaction of 4-(4'-nitrophenoxy)acetophenone derived chalcones with guanidine (B92328) nitrate (B79036) has been shown to produce 2-amino-4,6-diaryl-substituted-pyrimidines. researchgate.net While not a direct use of the acrolein, this highlights a related synthetic strategy.
The synthesis of furan derivatives from this compound is less commonly reported but can be envisioned through reactions with stabilized ylides or via multi-step sequences involving initial Michael addition followed by intramolecular cyclization. The general synthesis of furans often involves the reaction of 1,4-dicarbonyl compounds, which could potentially be formed from precursors derived from this compound. atamanchemicals.com
| Heterocycle | General Reagents | Key Reaction Steps |
| Pyridine | Enamines, active methylene compounds, ammonia | Michael addition, cyclization, dehydration, aromatization |
| Pyrimidine | Amidines, guanidine, urea | Michael addition, cyclization, oxidation |
| Furan | Stabilized ylides, multi-step sequences | Michael addition, intramolecular cyclization |
Annulation Reactions for Polycyclic Frameworks
The reactivity of this compound extends to its use in annulation reactions to construct more complex polycyclic systems. These reactions often involve a cascade of bond-forming events, allowing for the rapid assembly of intricate molecular scaffolds.
One notable application is in [4+2] annulation reactions , where the acrolein can act as a dienophile or be transformed into a diene for Diels-Aler type reactions. For instance, phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed to access functionalized dihydrocarbazoles, demonstrating a dearomatization-aromatization process. nih.gov While this example doesn't directly use this compound, it showcases the potential of related structures in such transformations.
Furthermore, base-mediated cascade reactions can lead to the formation of fused ring systems. The reaction between malonate esters and acrolein, for example, can generate complex polycyclic systems through a series of Michael additions and aldol (B89426) condensations. researchgate.net The presence of the p-nitrophenoxy group in the acrolein substrate can influence the reactivity and selectivity of these cascade processes.
Precursor for Complex Natural Product Synthesis
The functional group array present in this compound makes it a strategic precursor for the total synthesis of complex natural products.
Strategic Integration into Biomimetic Pathways
Biomimetic synthesis aims to mimic nature's biosynthetic pathways to construct complex molecules. The reactivity of acrolein derivatives under physiological conditions makes them attractive candidates for such strategies. While specific examples detailing the integration of this compound into biomimetic pathways are not prevalent in the literature, the general principle of using reactive aldehydes in cascade reactions that mimic biological processes is well-established. engineering.org.cn For example, the biomimetic synthesis of certain alkaloids involves intramolecular Diels-Alder reactions of macrocycles derived from acrolein-containing precursors. d-nb.info
Total Synthesis Efforts Utilizing the Acrolein Moiety
The acrolein moiety is a common feature in many natural products and their synthetic intermediates. Total synthesis campaigns often rely on the introduction of this functional group at a key stage. Although direct applications of this compound are not extensively documented, the synthesis of various natural products involves the use of acrolein or its synthetic equivalents. For example, the synthesis of 3-picoline, a component of some natural products, can be achieved from acrolein and ammonia. researchgate.net The p-nitrophenoxy group in the target compound could serve as a handle for further functionalization or as a control element for stereoselectivity in the synthetic route.
Formation of Organometallic Complexes
Organometallic compounds, which contain a metal-carbon bond, are of significant interest due to their catalytic and medicinal properties. google.com The π-system of this compound can interact with transition metals to form stable organometallic complexes.
The electron-deficient nature of the double bond in this compound makes it a good ligand for electron-rich metal centers. The formation of such complexes can modulate the reactivity of the acrolein moiety, enabling novel transformations that are not possible with the free ligand. For instance, coordination to a metal can activate the double bond towards nucleophilic attack or facilitate cycloaddition reactions. While specific studies on the organometallic complexes of this compound are limited, the broader field of organometallic chemistry involving α,β-unsaturated aldehydes and ketones is vast. Rhenium(I) tricarbonyl bisimine complexes, for example, represent a large family of organometallic compounds with potential applications. uzh.ch The synthesis of stable mononuclear organometallic Pd(III) complexes has also been reported, highlighting the diverse possibilities in this area. nih.gov
| Metal Center | Potential Application | Reference Context |
| Rhenium(I) | Photochemical properties, catalysis | uzh.ch |
| Palladium(III) | Catalytic transformations, C-C bond formation | nih.gov |
Ligand Design and Coordination Chemistry
The this compound molecule possesses multiple coordination sites, rendering it an interesting candidate for ligand design. The oxygen atom of the aldehyde group and the oxygen atoms of the nitro group can act as Lewis basic sites, capable of coordinating to metal centers. Furthermore, the carbon-carbon double bond of the acrolein moiety can participate in π-bonding with transition metals.
The presence of both hard (oxygen) and soft (π-system) donor sites allows for the formation of stable complexes with a variety of metal ions. The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned by the strongly electron-withdrawing nitro group on the phenyl ring. This feature is particularly valuable in the design of metal complexes with specific electronic or catalytic properties.
While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of related β-alkoxy-α,β-unsaturated aldehydes and ketones suggests that it can act as a bidentate or monodentate ligand. For instance, in reactions with metal precursors, the aldehyde oxygen and the ether-like oxygen of the phenoxy group could potentially coordinate to a single metal center, forming a chelate ring.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Metal Partners |
| Monodentate | Aldehyde Oxygen | Hard Lewis acids (e.g., Li⁺, Mg²⁺) |
| Monodentate | Nitro Oxygen | Lanthanides, Actinides |
| Bidentate (O,O-chelation) | Aldehyde Oxygen, Phenoxy Oxygen | Transition metals (e.g., Cu²⁺, Ni²⁺, Pd²⁺) |
| π-Coordination | C=C double bond | Late transition metals (e.g., Pt²⁺, Rh⁺) |
The synthesis of metal complexes with ligands containing similar functionalities, such as Schiff bases derived from substituted aldehydes, has been widely reported. researchgate.net These studies provide a foundation for exploring the coordination behavior of this compound with various metal ions to generate novel coordination compounds with potentially interesting structural and electronic properties.
Catalytic Applications of Metal-3-(p-Nitrophenoxy)acrolein Complexes
Metal complexes are at the heart of many catalytic transformations in organic synthesis. The design of the ligand sphere around the metal center is crucial for controlling the activity and selectivity of the catalyst. Metal complexes of this compound, while not yet extensively studied for their catalytic prowess, hold promise in several areas based on the reactivity of related systems.
The electron-withdrawing nature of the p-nitrophenoxy group can influence the Lewis acidity of a coordinated metal center. A more Lewis acidic metal is often more active in catalyzing reactions such as Diels-Alder reactions, Mukaiyama aldol reactions, and other carbon-carbon bond-forming transformations.
Furthermore, the acrolein moiety itself can be a site of catalytic transformation. For instance, metal-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated aldehydes are a powerful tool in organic synthesis. A metal complex of this compound could potentially catalyze such reactions on an external substrate, or the ligand itself could undergo a transformation while coordinated to the metal.
Table 2: Hypothetical Catalytic Applications of Metal-3-(p-Nitrophenoxy)acrolein Complexes
| Catalytic Reaction | Role of the Metal Complex | Potential Metal Center |
| Lewis Acid Catalysis | Activation of carbonyls or other electrophiles | Sc(III), Y(III), Cu(II) |
| Oxidation Catalysis | Activation of oxidants for alkene epoxidation or alcohol oxidation | Mn(III), Ru(II), V(IV) |
| Hydrogenation | Catalytic transfer of hydrogen to unsaturated bonds | Rh(I), Ir(I), Ru(II) |
| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds | Pd(0), Ni(0), Cu(I) |
Research on metal complexes with Schiff base ligands and other related organic frameworks has demonstrated their efficacy in a wide range of catalytic oxidations and reductions. researchgate.net Given the structural similarities, it is plausible that metal complexes incorporating this compound could exhibit similar catalytic activities.
Polymer Chemistry Applications
The presence of a polymerizable double bond in the acrolein unit of this compound makes it a candidate for applications in polymer chemistry, both as a monomer for the synthesis of novel polymers and as a reactive molecule for the modification of existing polymer backbones.
Monomer in Controlled Radical Polymerization
Acrolein and its derivatives are known to undergo radical polymerization. researchgate.net The α,β-unsaturated aldehyde functionality can participate in chain-growth polymerization to form poly(acrolein) derivatives. The use of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially allow for the synthesis of well-defined polymers with controlled molecular weight and low dispersity from this compound.
The p-nitrophenoxy group would be incorporated as a pendant group along the polymer chain. This functionality could then be used for post-polymerization modification, allowing for the introduction of a wide range of other functional groups. The reactivity of the p-nitrophenoxy group as a good leaving group in nucleophilic aromatic substitution reactions makes it particularly suitable for this purpose.
Table 3: Potential Properties of Polymers Derived from this compound
| Polymer Property | Originating Feature | Potential Application |
| Functionalizable Backbone | Pendant p-nitrophenoxy groups | Drug delivery, functional coatings, responsive materials |
| Reactive Aldehyde Groups | Pendant aldehyde groups | Cross-linking, bioconjugation, sensor development |
| Tunable Polarity | Introduction of various functional groups | Membranes, hydrogels, compatibilizers |
While the direct polymerization of this compound using CRP methods has not been extensively reported, studies on the polymerization of other functional acrylates and acroleins provide a strong basis for the feasibility of such an approach. researchgate.netrsc.org
Functionalization of Polymer Backbones
The reactivity of this compound can also be exploited for the chemical modification of existing polymers. This process, known as polymer functionalization or grafting, is a powerful method for tailoring the properties of materials.
There are two primary strategies for using this compound in polymer functionalization:
Grafting-to: A pre-formed polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) can be reacted with this compound. The nucleophilic groups on the polymer would displace the p-nitrophenoxy group, resulting in the covalent attachment of the acrolein moiety to the polymer backbone.
Grafting-from: In this approach, a polymer backbone is first modified to introduce initiator sites for polymerization. Then, this compound could be polymerized from these sites, leading to the growth of new polymer chains from the original backbone.
The aldehyde group of the attached acrolein moiety provides a further site for chemical modification, allowing for the introduction of additional functionality. This dual reactivity makes this compound a versatile tool for the surface modification of materials and the synthesis of complex polymer architectures.
Table 4: Potential Polymer Functionalization Reactions with this compound
| Polymer Backbone | Functional Group for Reaction | Reaction Type | Resulting Functionality |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Nucleophilic Aromatic Substitution | Pendant acrolein groups |
| Poly(ethylene imine) | Amine (-NH2) | Nucleophilic Aromatic Substitution | Pendant acrolein groups |
| Polystyrene | C-H bonds (after lithiation) | Nucleophilic addition to aldehyde | Pendant nitrophenoxy-substituted alcohol |
The ability to introduce reactive aldehyde and activatable nitrophenoxy groups onto polymer backbones opens up possibilities for creating materials with tailored properties for applications in areas such as biotechnology, electronics, and catalysis. researchgate.net
Derivatives and Analogues of 3 P Nitrophenoxy Acrolein: Synthesis and Reactivity
Systematic Modification of the Acrolein Moiety
The acrolein portion of the molecule contains two key reactive sites: the aldehyde carbonyl group and the carbon-carbon double bond. These sites can be selectively functionalized to generate a wide array of derivatives.
Aldehyde Derivatization (e.g., imine, oxime, acetal (B89532) formation)
The aldehyde group is highly susceptible to nucleophilic attack, leading to a variety of well-established derivatization reactions. colby.edulibretexts.org
Imine and Oxime Formation: Primary amines react with aldehydes to form imines (also known as Schiff bases), while hydroxylamine (B1172632) yields oximes. masterorganicchemistry.com These condensation reactions are typically acid-catalyzed and are reversible. libretexts.orgmasterorganicchemistry.com For 3-(p-nitrophenoxy)acrolein, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. Similarly, reaction with hydroxylamine (NH₂OH) would produce the oxime. colby.edumasterorganicchemistry.com Reagents like 3-nitrophenylhydrazine (B1228671) are also used to derivatize aldehydes, forming stable hydrazones, a reaction that can be employed for analytical purposes. nih.gov
Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form acetals. libretexts.orgthieme-connect.de This reaction is reversible and requires the removal of water to drive it to completion. libretexts.org The reaction of this compound with an alcohol (R-OH) such as methanol (B129727) or a diol like 1,3-propanediol (B51772) would yield the corresponding dimethyl acetal or cyclic acetal, respectively. google.comorgsyn.org These acetal groups can serve as protecting groups for the aldehyde functionality, allowing for selective reactions at other parts of the molecule.
Table 1: Potential Aldehyde Derivatization Reactions
| Reactant | Product Type | General Structure | Catalyst/Conditions |
|---|---|---|---|
| Primary Amine (R-NH₂) | Imine | Acid catalyst | |
| Hydroxylamine (NH₂OH) | Oxime | Mild acid | |
| Alcohol (2 equiv. R-OH) | Acetal | Acid catalyst, water removal |
Olefin Functionalization (e.g., epoxidation, dihydroxylation)
The carbon-carbon double bond in the acrolein moiety is electron-deficient due to conjugation with both the aldehyde and the electron-withdrawing p-nitrophenoxy group. This makes it a prime target for nucleophilic attack (Michael addition) and various oxidation reactions.
Epoxidation and Dihydroxylation: Olefins can be converted to epoxides using oxidizing agents like peroxy acids. researchgate.net This transformation can also be achieved using metal catalysts. acs.orgnih.gov Subsequent hydrolysis of the epoxide yields a trans-diol. researchgate.net Direct conversion to a cis-diol can be accomplished through cis-dihydroxylation, a reaction famously catalyzed by osmium tetroxide or certain non-heme iron catalysts. nih.govacs.org The electron-deficient nature of the double bond in this compound might influence the conditions required for these transformations compared to unactivated alkenes. nih.gov
Michael Addition: The β-carbon of the acrolein system is electrophilic and susceptible to conjugate addition by nucleophiles. The p-nitrophenoxy group is a good leaving group, which can facilitate nucleophilic substitution at the β-position. researchgate.netnih.gov For instance, reaction with p-nitroaniline at neutral pH has been shown to proceed via 1,2-addition to the aldehyde, followed by cyclization, but nucleophilic attack at the beta-carbon is also a key reaction pathway for such systems. acs.org
Structural Variations of the Nitrophenoxy Group
The electronic properties and reactivity of the entire molecule can be tuned by altering the substitution pattern on the phenoxy ring.
Substitution Pattern Effects on Reactivity (e.g., ortho, meta, para isomers)
The position of the nitro group on the phenoxy ring significantly impacts the electronic environment of the molecule. quora.comquora.com These positional isomers (ortho, meta, and para) are constitutional isomers with distinct properties. rsc.org
Electronic Effects: The nitro group is strongly electron-withdrawing through both the inductive (-I) and resonance (-R) effects. quora.comstpeters.co.in The resonance effect is most pronounced when the nitro group is at the ortho or para position, as it allows for delocalization of electron density from the phenoxy oxygen into the ring and onto the nitro group. quora.comquora.com This effect is absent at the meta position, which is only influenced by the inductive effect. quora.com
Reactivity: Consequently, the para isomer (the title compound) and the ortho isomer are expected to have a more electron-deficient phenoxy group compared to the meta isomer. This makes the aryloxy moiety a better leaving group in the ortho and para cases, potentially increasing the rate of reactions involving its displacement, such as Michael additions. researchgate.netnih.gov Studies on the reduction of nitrophenol isomers have shown different reaction rates, with the meta-isomer reacting fastest in one case, a difference attributed to its lower acidity and the inability to delocalize the negative charge of the phenolate (B1203915) onto the nitro group. mdpi.com Conversely, the acidity of nitrophenols generally follows the order para > ortho > meta, due to the stabilization of the corresponding phenoxide ion. quora.comquora.com
Table 2: Comparison of Nitrophenoxyacrolein Isomers
| Isomer | Dominant Electronic Effects of NO₂ | Expected Acidity of Parent Nitrophenol | Expected Leaving Group Ability |
|---|---|---|---|
| ortho | -I, -R | High (pKa ~7.2) quora.com | Good |
| meta | -I only | Lower (pKa ~8.4) | Moderate |
| para | -I, -R | Highest (pKa ~7.1) quora.com | Very Good |
Electronic Modulation through Different Substituents
Replacing the nitro group with other substituents of varying electronic nature provides a powerful tool to modulate the molecule's reactivity. lasalle.eduucalgary.ca
Electron-Withdrawing Groups (EWGs): Other EWGs, such as cyano (-CN) or carbonyl (-C=O) groups, would also render the aryloxy a good leaving group and maintain the electron-deficient nature of the acrolein system. stpeters.co.innumberanalytics.com The strength of the effect would depend on the specific group.
Electron-Donating Groups (EDGs): Conversely, installing electron-donating groups like methoxy (B1213986) (-OCH₃) or alkyl groups would increase the electron density on the phenoxy ring. lasalle.edunumberanalytics.com This would make the aryloxy moiety a poorer leaving group and would slightly decrease the electrophilicity of the β-carbon.
The Hammett equation is a tool that can be used to quantify the electronic influence of different substituents on the reactivity of aromatic compounds. stpeters.co.in
Table 3: Predicted Effect of p-Substituents on Reactivity
| Substituent (Y) | Electronic Nature | Effect on Aryloxy Leaving Group Ability | Predicted Reactivity in Michael Addition |
|---|---|---|---|
| -NO₂ | Strong EWG numberanalytics.com | Excellent | High |
| -CN | EWG stpeters.co.in | Good | High |
| -Cl | EWG (Inductive), EDG (Resonance) lasalle.edu | Moderate | Moderate |
| -H | Neutral (Reference) | Fair | Baseline |
| -CH₃ | EDG (Inductive/Hyperconjugation) numberanalytics.com | Poor | Low |
| -OCH₃ | Strong EDG (Resonance) lasalle.edu | Very Poor | Very Low |
Chiral Derivatives and Enantioselective Transformations
The creation of chiral derivatives from this compound can be achieved through various asymmetric synthesis strategies, targeting either the aldehyde or the olefin. acs.orgbohrium.com
Synthesis of Chiral Derivatives: Chiral auxiliaries can be reacted with the aldehyde to form chiral imines or acetals, which can then direct subsequent transformations diastereoselectively. nih.gov For example, reacting the acrolein with a chiral amino alcohol like (R)-(-)-2-phenylglycinol can create a chiral intermediate that directs further reactions. google.comchemicalbook.com
Enantioselective Transformations: The prochiral functional groups of this compound can be targeted directly using catalytic enantioselective methods. The electron-deficient olefin is an ideal substrate for enantioselective Michael additions catalyzed by chiral organocatalysts or metal complexes. nih.gov Similarly, the aldehyde can undergo enantioselective additions, and the olefin can be subjected to enantioselective epoxidation or dihydroxylation using established catalytic systems. nih.govencyclopedia.pub The development of such reactions often involves screening chiral ligands or catalysts to achieve high enantioselectivity. nih.govuniurb.it For instance, chiral phosphoric acids have been shown to be effective catalysts for enantioselective Povarov reactions involving aldehydes and N-vinylcarbamates, a strategy that could potentially be adapted. organic-chemistry.org
Asymmetric Synthesis of Chiral this compound Derivatives
The asymmetric synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While specific methods for the enantioselective synthesis of this compound derivatives are not extensively documented, general principles of asymmetric synthesis can be applied. Organocatalysis, particularly using chiral secondary amines like prolinol silyl (B83357) ethers, has proven effective for creating chiral Michael adducts from α,β-unsaturated aldehydes. researchgate.net This methodology could potentially be adapted for the synthesis of chiral this compound derivatives.
Another plausible approach involves the use of chiral auxiliaries. Chiral acetals, for instance, have been successfully employed as directors in asymmetric reactions such as Diels-Alder cycloadditions. sfu.ca Attaching a chiral auxiliary to a precursor of this compound could guide the stereoselective formation of chiral derivatives.
Table 1: Potential Strategies for Asymmetric Synthesis
| Strategy | Catalyst/Auxiliary | Potential Reaction Type | Expected Outcome |
| Organocatalysis | Diarylprolinol silyl ether | Michael Addition | Chiral Michael adducts |
| Chiral Auxiliary | Chiral acetals derived from 1,2-ethanediols | Diels-Alder Reaction | Diastereomerically enriched cycloadducts |
| Metal Catalysis | Chiral Schiff base-metal complexes | Hetero-Diels-Alder Reaction | Enantiomerically enriched heterocyclic derivatives |
It is important to note that the reactivity of the p-nitrophenoxy group as a good leaving group could influence the choice of synthetic strategy. nih.gov
Application in Asymmetric Catalysis
The application of chiral compounds as catalysts in asymmetric reactions is a field of significant interest. Chiral derivatives of this compound, if synthesized, could potentially serve as ligands in metal-catalyzed reactions or as organocatalysts themselves. The presence of both a coordinating group (the nitrophenoxy oxygen) and a reactive aldehyde functionality suggests potential for bifunctional catalysis.
For instance, chiral P,N ligands are an important class of ligands in asymmetric catalysis. nih.gov One could envision modifying a chiral this compound derivative to incorporate a phosphine (B1218219) group, thereby creating a novel P,O-ligand for asymmetric metal catalysis.
Furthermore, chiral pyridine (B92270) and substituted pyridine derivatives have been evaluated as catalysts in kinetic resolutions and dihydroxylation reactions. sfu.ca A chiral derivative of this compound could potentially be transformed into a pyridine-containing structure to explore similar catalytic applications.
Structure-Reactivity Relationships in Related Analogues
The reactivity of β-substituted acroleins is significantly influenced by the nature of the substituent at the β-position. Studies have shown that a good leaving group at this position substantially increases the mutagenic activity, suggesting that nucleophilic attack at the β-carbon followed by elimination of the substituent is a key mechanistic step. nih.gov The p-nitrophenoxy group is an effective leaving group, which would render the β-carbon of this compound highly susceptible to nucleophilic attack.
The steric bulk of the β-substituent also plays a crucial role. For a series of β-alkoxyacroleins, mutagenicity was observed to decrease with increasing steric bulk of the alkoxy group. nih.gov This suggests that for analogues of this compound, modifications to the phenoxy ring that increase steric hindrance around the β-carbon could lead to a decrease in reactivity towards nucleophiles.
Substitution at the α-carbon of the acrolein backbone has been shown to abolish mutagenicity, which is attributed to a lack of chemical reactivity of the α-methyl analogues towards nucleophiles. nih.gov This highlights the importance of the electronic and steric environment of the entire acrolein system in determining its reactivity.
Table 2: Structure-Reactivity Trends in β-Substituted Acroleins
| β-Substituent | Relative Mutagenic Activity (revertants/μmol) nih.gov | Leaving Group Ability | Steric Hindrance |
| Methoxy | 220 | Moderate | Low |
| Ethoxy | 110 | Moderate | Moderate |
| Isobutoxy | 40 | Moderate | High |
| p-Nitrophenoxy | 620 | Good | Moderate |
| Benzoyloxy | 320 | Good | Moderate |
| Chloro | 890 | Excellent | Low |
*Data from a study on the mutagenicity of β-substituted acroleins in Salmonella typhimurium. nih.gov
Future Directions and Emerging Research Avenues for 3 P Nitrophenoxy Acrolein
Explorations in Photoredox Catalysis and Electrochemistry
Currently, there is a lack of specific research literature detailing the use of 3-(p-Nitrophenoxy)acrolein in photoredox catalysis or electrochemical applications. The inherent functionalities of the molecule, however, suggest potential avenues for exploration. The nitro group is a well-known electron-withdrawing group, and the α,β-unsaturated aldehyde (acrolein) moiety can participate in various redox processes. Future research could investigate if the molecule can act as a photosensitizer or a redox mediator. Electrochemical studies would be necessary to determine its redox potentials and to understand the stability of its radical ions, which are fundamental parameters for designing potential applications in electro-organic synthesis.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms is another area with no significant published research. Flow chemistry offers advantages in terms of safety, efficiency, and scalability for handling reactive intermediates. Given that acrolein and its derivatives can be hazardous, continuous-flow processes could provide a safer method for its synthesis and subsequent reactions. Automated platforms could be employed to rapidly screen reaction conditions for the synthesis and derivatization of this compound, accelerating the discovery of new transformations and applications.
Development of Novel Catalytic Transformations Mediated by this compound
There is no available research on novel catalytic transformations that are specifically mediated by this compound. The molecule contains several functional groups that could potentially interact with substrates or catalysts. For instance, the aldehyde could be a precursor for organocatalysis, or the phenoxy group could be modified to create a ligand for metal catalysis. Future work could explore its potential as a catalyst or a catalyst precursor in reactions such as aldol (B89426) condensations, Michael additions, or other asymmetric transformations, although this remains a speculative area of study.
Advanced Materials Science Applications through Functionalization
The application of this compound in advanced materials science is an unexplored field. The functional groups present in the molecule offer handles for polymerization or for grafting onto surfaces of other materials. For example, the aldehyde could be used for covalent attachment to polymer backbones or inorganic nanoparticles. The nitro group could be reduced to an amine, providing another site for functionalization. These modifications could potentially lead to the development of new materials with interesting optical, electronic, or sensing properties, but experimental data is currently absent.
Deepening Theoretical Understanding of Intramolecular Interactions and Electronic Properties
A deep theoretical understanding of the intramolecular interactions and electronic properties of this compound is not yet present in the scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to study its molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surface. Such studies would provide valuable insights into its reactivity, stability, and potential behavior in the aforementioned applications. Understanding the electronic communication between the p-nitrophenoxy group and the acrolein moiety is crucial for predicting its chemical behavior and for the rational design of future experiments.
Q & A
Q. What are the primary synthetic routes for preparing acrolein derivatives like 3-(p-Nitrophenoxy)acrolein?
Acrolein derivatives are typically synthesized via alkylation or condensation reactions. For example, alkylation at the N1 position of nucleosides using brominated precursors (e.g., 1-bromo-3-butene) generates stable adducts . For substituted acroleins like this compound, electrophilic substitution or coupling reactions with nitrophenoxy groups may be employed. Reaction conditions (pH, solvent polarity, and catalysts) must be optimized to avoid polymerization of acrolein, which is highly reactive .
Q. How can acrolein-protein adducts be detected and quantified in biological systems?
Acrolein forms stable adducts with lysine residues (e.g., Nε-(3-formyl-3,4-dehydropiperidino)lysine), which can be identified using monoclonal antibodies (e.g., mAb5F6) in immunohistochemistry or ELISA . Mass spectrometry (LC-MS/MS) is critical for structural validation, with detection limits as low as 0.1 pmol/mg protein. For tissue samples, protocols include derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis .
Q. What analytical methods are recommended for quantifying acrolein in environmental or biological matrices?
- Gas chromatography (GC) with electron capture detection (ECD) for volatile acrolein in air samples (detection limit: 0.1 ppb) .
- HPLC-fluorescence after derivatization with dansyl hydrazine for plasma or urine (sensitivity: 10 nM) .
- Immunoassays for protein-bound acrolein in tissues, validated against synthetic adduct standards .
Advanced Research Questions
Q. How does this compound influence DNA interchain cross-linking compared to unmodified acrolein?
Acrolein forms DNA adducts (e.g., 8-hydroxy-1,N²-propanodeoxyguanosine) that cross-link via carbinolamine or imine intermediates. The p-nitrophenoxy substituent may enhance electrophilicity, increasing cross-linking efficiency. Studies on analogous compounds (e.g., crotonaldehyde adducts) show stereochemical dependence: R-configuration at C6 promotes cross-linking (38% yield), while S-configuration inhibits it (5% yield) . Kinetic assays using MALDI-TOF and CZE are recommended to quantify cross-link stability .
Q. What role does acrolein play in oxidative stress-mediated pathologies like Alzheimer’s disease?
Acrolein adducts are enriched in neurofibrillary tangles (NFTs) in Alzheimer’s brains, co-localizing with tau protein. Experimental models show acrolein induces mitochondrial dysfunction by modifying cysteine residues in complex I/III, reducing ATP synthesis by >50% . Methodological approaches:
Q. How can kinetic models predict acrolein hydration behavior in catalytic systems?
Acrolein hydration to 3-hydroxypropionaldehyde follows first-order kinetics under acidic resin catalysis. Key parameters:
- Rate constants (k₁ = 0.25 min⁻¹, k₂ = 0.08 min⁻¹) derived via nonlinear regression (Marquardt method) .
- Activation energy (Eₐ): 45 kJ/mol, calculated from Arrhenius plots. Experimental validation requires inline IR spectroscopy to monitor carbonyl group conversion and avoid sampling errors .
Methodological Notes
- Contradictions : While acrolein is primarily a lipid peroxidation product , myeloperoxidase-mediated pathways in neutrophils also contribute significantly . Researchers must differentiate sources using isotope-labeling (e.g., ¹³C-acrolein) in model systems.
- Safety : Acrolein exposure requires stringent controls (NFPA health hazard rating: 4). Use PPE and scavengers like glutathione or hydralazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
